molecular formula C15H10ClN3 B12985769 4-Chloro-2-phenyl-6-(pyridin-2-yl)pyrimidine

4-Chloro-2-phenyl-6-(pyridin-2-yl)pyrimidine

Cat. No.: B12985769
M. Wt: 267.71 g/mol
InChI Key: XXYYFPGIMNCUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-phenyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a chlorine atom at the 4th position, a phenyl group at the 2nd position, and a pyridin-2-yl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenyl-6-(pyridin-2-yl)pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a pyrimidine derivative with a phenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenyl-6-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The phenyl and pyridin-2-yl groups can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

    2-Phenyl-4,6-dichloropyrimidine: Similar structure but with two chlorine atoms at positions 4 and 6.

    4-Chloro-6-(pyridin-2-yl)pyrimidine: Lacks the phenyl group at the 2nd position.

    2-Phenyl-6-(pyridin-2-yl)pyrimidine: Lacks the chlorine atom at the 4th position.

Uniqueness: The presence of both phenyl and pyridin-2-yl groups, along with the chlorine atom, allows for diverse chemical reactivity and biological activity .

Properties

Molecular Formula

C15H10ClN3

Molecular Weight

267.71 g/mol

IUPAC Name

4-chloro-2-phenyl-6-pyridin-2-ylpyrimidine

InChI

InChI=1S/C15H10ClN3/c16-14-10-13(12-8-4-5-9-17-12)18-15(19-14)11-6-2-1-3-7-11/h1-10H

InChI Key

XXYYFPGIMNCUBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.